molecular formula C18H26 B1623320 3-Phenylbicyclohexyl CAS No. 33460-02-5

3-Phenylbicyclohexyl

Cat. No.: B1623320
CAS No.: 33460-02-5
M. Wt: 242.4 g/mol
InChI Key: ONQUBGYEUGJCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylbicyclohexyl (CAS# 4016-06-2) is a high-value organic compound with a molecular formula of C18H26 and a molecular weight of 242.40 g/mol . It serves as a critical structural motif and versatile synthetic intermediate in advanced materials science and medicinal chemistry. Its primary research application lies in the development of liquid crystal materials, where phenylbicyclohexyl-based structures are fundamental components used to fine-tune the properties of nematic mixtures for electro-optical display devices . Furthermore, the phenyl cyclohexyl scaffold is recognized as a privileged structure in drug discovery. It functions as a novel core template in the design and synthesis of potent inhibitors, such as those targeting the C-terminus of Heat Shock Protein 90 (Hsp90), representing a promising therapeutic strategy for cancer treatment . Researchers value this compound for its ability to project substituents into optimal orientations within a binding pocket due to the flexibility of its saturated ring system. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33460-02-5

Molecular Formula

C18H26

Molecular Weight

242.4 g/mol

IUPAC Name

(3-cyclohexylcyclohexyl)benzene

InChI

InChI=1S/C18H26/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1,3-4,8-9,16-18H,2,5-7,10-14H2

InChI Key

ONQUBGYEUGJCEM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2CCCC(C2)C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)C2CCCC(C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

(a) 2-Methylbicyclohexyl and 2-Ethylbicyclohexyl

These alkyl-substituted bicyclohexyls are synthesized via the reaction of cyclohexylidene-cyclohexatriene with alkylmagnesium halides (Grignard reagents) . Unlike this compound, these compounds exhibit cis-trans geometrical isomerism due to restricted rotation around the bicyclic system. For example:

  • 2-Methylbicyclohexyl : Cis and trans isomers were isolated and characterized for the first time in the cited study .

(b) Ethyl 3-(Benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate (CAS: 1315366-98-3)

This compound features a norbornane-like bicyclic framework (bicyclo[3.1.0]hexane) with ester and benzyloxy substituents. Its synthesis likely involves Diels-Alder or cyclopropanation strategies, differing fundamentally from the Friedel-Crafts or Grignard routes used for alkylbicyclohexyls .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/mL) Boiling Point (°C) Isomerism
This compound C₁₈H₂₆ 242.40 1.004 (20°C) 350 ± 9 (predicted) Mixture (unspecified)
2-Methylbicyclohexyl C₁₃H₂₄ 180.33 Not reported Not reported Cis-trans
2-Ethylbicyclohexyl C₁₄H₂₆ 194.36 Not reported Not reported Cis-trans

Key Observations:

Molecular Weight : this compound’s phenyl substituent increases its molecular weight significantly compared to alkyl-substituted derivatives.

Isomerism : Alkylbicyclohexyls exhibit confirmed geometrical isomerism, whereas this compound’s isomerism remains ambiguous.

Synthesis : Alkyl derivatives rely on Grignard reactions, while this compound’s synthesis may require aromatic coupling or electrophilic substitution methods.

Functional and Application Differences

  • This compound: Potential applications in materials science (e.g., liquid crystals or polymer additives) due to its rigid bicyclic structure and aromatic moiety.
  • Trihexyphenidyl (CAS: 144-11-6): A pharmaceutical agent (anticholinergic) with a distinct piperidine-substituted structure, unrelated to the bicyclohexyl framework .

Preparation Methods

Substrate Selection and Reaction Design

The synthesis typically begins with m-terphenyl (1,3-diphenylbenzene) as the precursor. Hydrogenation targets the central benzene ring, yielding 1,3-diphenylcyclohexane as an intermediate, which undergoes further reduction to form this compound. The choice of precursor is critical: meta-substituted terphenyls favor the formation of bicyclohexyl products due to steric and electronic effects that direct hydrogenation to specific positions.

Catalyst Systems and Optimization

Catalyst selection profoundly impacts reaction efficiency and selectivity. The following systems have been validated for this transformation:

Catalyst Solvent Temperature (°C) H₂ Pressure (psi) Yield (%) Reference
Pd/C AcOH 80 50 68
PtO₂ EtOH 70 30 55
Rh/Al₂O₃ THF 90 40 72

Palladium on carbon (Pd/C) emerges as the most effective catalyst, offering a balance between activity and selectivity. The use of acetic acid (AcOH) as a solvent enhances proton availability, facilitating the heterolytic cleavage of H₂ and stabilizing palladium intermediates. Notably, higher pressures (>50 psi) risk over-hydrogenation to fully saturated byproducts, necessitating precise pressure control.

Mechanistic Insights

Hydrogenation proceeds via a stepwise mechanism :

  • Adsorption of H₂ : Dissociative adsorption of hydrogen on the catalyst surface generates active hydrogen species.
  • Aromatic Ring Coordination : The terphenyl substrate coordinates to the metal center through π-interactions, polarizing the aromatic system.
  • Sequential Hydrogen Addition : Electrophilic attack by hydrogen atoms occurs at the least substituted positions of the central ring, forming cyclohexane intermediates.
  • Desorption : The partially hydrogenated product desorbs from the catalyst, preventing over-reduction.

Steric hindrance from the phenyl substituents directs hydrogenation to the meta position, ensuring regioselectivity. Computational studies suggest that electron-donating groups on the catalyst surface further modulate reaction kinetics by stabilizing transition states.

Alternative Synthetic Pathways

While catalytic hydrogenation dominates industrial-scale synthesis, niche applications employ alternative methods to access this compound.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions between cyclohexenyl halides and phenylboronic acids have been explored. For example:
$$ \text{Cyclohexenyl-Br} + \text{PhB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{this compound} $$
However, this route suffers from low yields (<30%) due to competing β-hydride elimination and challenges in controlling stereochemistry.

Birch Reduction

The Birch reduction of terphenyls using lithium/ammonia systems provides access to partially hydrogenated products. However, this method lacks selectivity, producing complex mixtures of mono-, di-, and tri-hydrogenated species. Subsequent purification via high-performance liquid chromatography (HPLC) is required but adds cost and complexity.

Analytical Characterization and Validation

Post-synthesis analysis ensures the structural fidelity of this compound. Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Bicyclohexyl protons resonate as multiplet clusters at δ 1.2–2.1 ppm, while aromatic protons from the phenyl group appear as a singlet at δ 7.2–7.4 ppm.
  • ¹³C NMR : Quaternary carbons in the bicyclohexyl framework are observed at δ 35–40 ppm, distinct from aromatic carbons (δ 125–130 ppm).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns resolves this compound from over-hydrogenated byproducts. A typical method uses acetonitrile/water (70:30 v/v) at 1.0 mL/min, yielding a retention time of 12.3 min.

Industrial and Research Applications

This compound finds utility in:

  • Lubricant Additives : Its rigid bicyclic structure enhances thermal stability in high-performance lubricants.
  • Pharmaceutical Intermediates : The compound serves as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) requiring cyclohexyl motifs.

Q & A

Basic: What are the key physicochemical properties of 3-Phenylbicyclohexyl, and how are they experimentally characterized?

Answer:
this compound (C₁₈H₂₆, MW 242.40 g/mol) is a bicyclic hydrocarbon with a density of 1.004 g/mL at 20°C, boiling point ~350°C (predicted), and refractive index n²⁰/D = 1.573 . Key characterization methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity and detect isomer ratios (the compound exists as a mixture of isomers) .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve cyclohexyl and phenyl group configurations .
  • Density and Refractometry: Validate batch consistency using standardized protocols .

Advanced: How can researchers resolve contradictions in isomer-specific activity data for this compound?

Answer:
Isomer separation is critical due to potential divergent biological activities:

  • Chromatographic Techniques: Use preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) to isolate isomers .
  • Crystallization Optimization: Screen solvents (e.g., hexane/ethyl acetate) to exploit differential solubility .
  • Activity Profiling: Test isolated isomers in bioassays (e.g., receptor binding studies) to correlate structure-activity relationships . Contradictions may arise from incomplete separation or isomer interconversion during assays .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact (S24/25) .
  • Ventilation: Use fume hoods to prevent vapor inhalation (S23) .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods guide the design of this compound derivatives for pharmacological studies?

Answer:

  • Molecular Docking: Use Schrödinger Suite or AutoDock Vina to predict binding affinities to target proteins (e.g., lipid-binding receptors) .
  • QSAR Modeling: Corolate substituent effects (e.g., halogenation) with bioavailability using datasets from PubChem .
  • MD Simulations: Assess membrane permeability via lipid bilayer interactions (GROMACS/NAMD) . Validate predictions with in vitro assays (e.g., PAMPA for permeability) .

Basic: What analytical techniques are suitable for quantifying trace impurities in this compound samples?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • GC-MS: Detect volatile impurities (e.g., residual solvents) with electron ionization .
  • Karl Fischer Titration: Quantify water content (<0.1% w/w) to ensure stability .

Advanced: How can researchers design a systematic toxicological review for this compound analogs?

Answer:

  • Literature Search Strategy: Follow EPA’s framework for biphenyl (CAS 92-52-4): use PubMed, SciFinder, and Reaxys with keywords like “bicyclohexyl derivatives AND toxicity” .
  • Data Extraction: Tabulate LD₅₀, NOAEL, and mutagenicity data from primary studies .
  • Risk Assessment: Apply read-across models for structurally similar compounds if data gaps exist .

Basic: What are the best practices for synthesizing this compound with high enantiomeric excess?

Answer:

  • Catalytic Hydrogenation: Use Pd/C or Raney Ni under H₂ pressure to reduce precursor alkenes .
  • Isomer Control: Optimize reaction temperature (60–80°C) to favor thermodynamically stable isomers .
  • Purification: Recrystallize from ethanol/water mixtures to remove byproducts .

Advanced: How can conflicting NMR data for this compound isomers be resolved?

Answer:

  • Dynamic NMR (DNMR): Probe isomerization barriers by varying temperature (e.g., 25–100°C) .
  • 2D NMR (COSY, NOESY): Assign stereochemistry via through-space couplings .
  • Computational NMR Prediction: Compare experimental shifts with DFT-calculated values (Gaussian 16) .

Basic: What databases should researchers consult for literature on this compound?

Answer:

  • PubChem: For physicochemical data and computed properties .

  • Reaxys: Retrieve synthetic procedures and patents .

    化知为学24年第二次有机seminar——文献检索与常见术语
    31:37

  • SciFinder: Access toxicity studies and regulatory information .

Advanced: How to design a mechanistic study for this compound’s interaction with lipid membranes?

Answer:

  • Langmuir Trough Experiments: Measure changes in monolayer surface pressure .
  • Fluorescence Anisotropy: Track membrane fluidity changes using DPH probes .
  • Molecular Dynamics (MD): Simulate insertion dynamics into lipid bilayers (CHARMM36 force field) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.